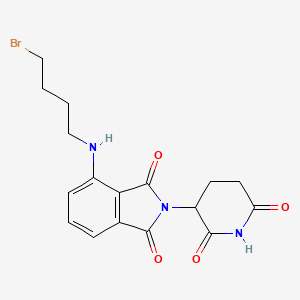
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate is a chemical compound that features a fluorinated pyridine ring attached to a hydroxybenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction, where an aryl diazonium salt is converted to a fluorinated aromatic compound.
Coupling Reaction: The fluoropyridine derivative is then coupled with a hydroxybenzoate ester using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted pyridine derivatives
Applications De Recherche Scientifique
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Agrochemicals: It is used in the synthesis of agrochemical products, including herbicides and pesticides.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The hydroxybenzoate moiety may also contribute to the compound’s biological activity by facilitating interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-fluoropyridin-4-yl)-3-hydroxybenzoate
- Methyl 4-(4-fluoropyridin-4-yl)-3-hydroxybenzoate
- Methyl 4-(3-chloropyridin-4-yl)-3-hydroxybenzoate
Uniqueness
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H10FNO3 |
|---|---|
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-10(12(16)6-8)9-4-5-15-7-11(9)14/h2-7,16H,1H3 |
Clé InChI |
NHZFATNHCDEQSO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C2=C(C=NC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)





![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)

